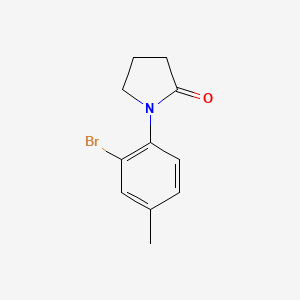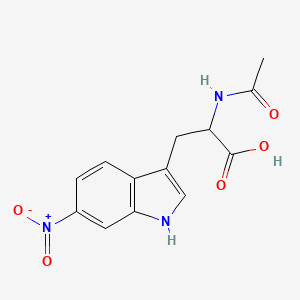
4-Vinylbenzene-1,2,3-triyl triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Vinylbenzene-1,2,3-triyl triacetate is an organic compound characterized by a benzene ring substituted with a vinyl group and three acetate groups at the 1, 2, and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Vinylbenzene-1,2,3-triyl triacetate typically involves the acetylation of 4-vinylbenzene-1,2,3-triol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction and to ensure high yield and purity of the product .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and to improve the efficiency of the process. The use of automated systems for the addition of reagents and control of reaction parameters is also common to ensure safety and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Vinylbenzene-1,2,3-triyl triacetate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The acetate groups can be reduced to hydroxyl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for the reduction of acetate groups.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst for bromination.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Hydroxyl derivatives.
Substitution: Brominated or other substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Vinylbenzene-1,2,3-triyl triacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in the development of bioactive compounds.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Vinylbenzene-1,2,3-triyl triacetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It can modulate signaling pathways related to oxidative stress and inflammation, making it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Triacetin (Propane-1,2,3-triyl triacetate): Similar in structure but lacks the vinyl group.
Glycerol triacetate: Another triacetate derivative with different functional properties.
Uniqueness: 4-Vinylbenzene-1,2,3-triyl triacetate is unique due to the presence of the vinyl group, which imparts additional reactivity and potential for further functionalization compared to other triacetate derivatives .
Eigenschaften
Molekularformel |
C14H14O6 |
|---|---|
Molekulargewicht |
278.26 g/mol |
IUPAC-Name |
(2,3-diacetyloxy-4-ethenylphenyl) acetate |
InChI |
InChI=1S/C14H14O6/c1-5-11-6-7-12(18-8(2)15)14(20-10(4)17)13(11)19-9(3)16/h5-7H,1H2,2-4H3 |
InChI-Schlüssel |
ZSIXCYXJGOJILP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C(=C(C=C1)C=C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13691970.png)

![(S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid](/img/structure/B13691980.png)
![Methyl 2-Oxo-2H-benzo[g]chromene-3-carboxylate](/img/structure/B13691981.png)




![7-Bromo-5-ethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13692005.png)
![1-Aza-4-azoniabicyclo[2.2.2]octan-4-ylsulfonyl(tert-butoxycarbonyl)azanide DABCO adduct](/img/structure/B13692011.png)

